molecular formula C13H9NO2 B162073 9(10H)-Acridinone, 1-hydroxy- CAS No. 65582-54-9

9(10H)-Acridinone, 1-hydroxy-

Cat. No. B162073
CAS RN: 65582-54-9
M. Wt: 211.22 g/mol
InChI Key: YZTFXTYKRHQLIU-UHFFFAOYSA-N
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Description

“9(10H)-Acridinone, 1-hydroxy-” is also known as “1-Hydroxyanthracen-9(10H)-one”. It is a pharmaceutical reference standard and is used as an impurity in the production of Dithranol . The molecular formula of this compound is C14 H10 O2 and it has a molecular weight of 210.23 .


Molecular Structure Analysis

The molecular structure of “9(10H)-Acridinone, 1-hydroxy-” consists of 14 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9(10H)-Acridinone, 1-hydroxy-” include a molecular weight of 210.23 and a molecular formula of C14 H10 O2 . The storage temperature is +5°C and the shipping temperature is room temperature .

Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • 9(10H)-Acridinone derivatives, such as acrimarins, are synthesized using various methods. These derivatives have potential applications in various fields of chemistry and pharmacology (Herath, Müller, & Diyabalanage, 2004).
    • Novel synthetic derivatives have been explored for their DNA-binding and antiproliferative properties, making them candidates for anticancer agents (Gao et al., 2010).
  • Physical and Chemical Properties :

    • Studies have examined the structure, properties, and thermodynamics of 9-acridinones, which can be useful in analytical and spectroscopy applications (Boużyk et al., 2002).
  • Chemiluminescence Studies :

    • Research has focused on the chemiluminescence properties of acridinone derivatives, which have potential applications in analytical chemistry (Krzymiński et al., 2011).
  • Supramolecular Chemistry :

    • The formation of supramolecular networks through intermolecular interactions in acridinone derivatives has been explored, indicating their potential in material science (He et al., 2013).
  • Photochemical Studies :

    • Studies on the photochemical behavior of certain acridinone derivatives suggest applications in photophysics and photochemistry (Zhou et al., 2012).
  • Fluorescent Properties :

    • Investigations into the fluorescent properties of certain acridinone derivatives indicate their use in imaging and sensing applications due to their large Stokes shifts and long emission decay times (Russegger & Borisov, 2021).

properties

IUPAC Name

1-hydroxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-7,15H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTFXTYKRHQLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447684
Record name 1-hydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9(10H)-Acridinone, 1-hydroxy-

CAS RN

65582-54-9
Record name 1-hydroxy-10H-acridin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MA Hussain, VN Nathar, JI Mir - … J. Pharm. Res, 2017 - wjpr.s3.ap-south-1.amazonaws.com
The production of plant secondary metabolites by in vitro culture is one of the most challenging and thrilling field of recent scientific researches. The tremendous increase in demand of …
Number of citations: 4 wjpr.s3.ap-south-1.amazonaws.com
HG Azalework, AJ Sahabjada, TM Arshad… - International Journal of …, 2017 - academia.edu
Objective: This study was designed to screen the phytochemicals present in various solvents extracts of Ruta graveolens (Rue) and furthermore to investigate their antimicrobial activity. …
Number of citations: 23 www.academia.edu
X Kong, S Wu, X Li, J Liu - Journal of Energy Engineering, 2018 - ascelibrary.org
The microwave-assisted liquefaction of Ulva prolifera under atmospheric pressure conditions was investigated for an Fe species–modified HY catalyst. The characterization of Fe/HY …
Number of citations: 10 ascelibrary.org
J Wang, W Wu, B Henkelmann, L You, A Kettrup… - Atmospheric …, 2003 - Elsevier
Estrogenic activities of emission samples generated by fossil fuel combustion were investigated with human estrogen receptor (ER) recombinant yeast bioassay. The results showed …
Number of citations: 46 www.sciencedirect.com

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